Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Physicochemical profiling ADMET prediction Library design

1-Benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946244-78-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a scaffold under active investigation for kinase inhibition (particularly PDK1 and PDK1/AurA) and cannabinoid receptor modulation. It features a benzyl substituent at N1 and a 4-ethoxyphenyl carboxamide at C3, key vectors for structure-activity relationship (SAR) exploration.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 946244-78-6
Cat. No. B2481034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS946244-78-6
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C21H20N2O3/c1-2-26-18-12-10-17(11-13-18)22-20(24)19-9-6-14-23(21(19)25)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,22,24)
InChIKeyOWYXOBXMHWMVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (946244-78-6): Procurement-Ready Chemical Profile for Screening Libraries


1-Benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946244-78-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a scaffold under active investigation for kinase inhibition (particularly PDK1 and PDK1/AurA) and cannabinoid receptor modulation . It features a benzyl substituent at N1 and a 4-ethoxyphenyl carboxamide at C3, key vectors for structure-activity relationship (SAR) exploration. This specific compound (ChemDiv ID G857-0487) is available as a screening compound (120 mg) with defined physicochemical properties including a logP of 3.214, logD of 3.16, and polar surface area of 46.2 Ų , positioning it as an immediate procurement option for focused library design.

Why 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Analogs Cannot Be Interchanged for 946244-78-6


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide class, potency and target selectivity are exquisitely sensitive to the N1-benzyl and C3-carboxamide substituents. Patents demonstrate that even minor modifications, such as halogen substitution on the benzyl ring or altering the ethoxy position on the phenylamide, can shift inhibition from single-target PDK1 to dual PDK1/AurA activity, or alter the selectivity profile entirely . Furthermore, the 4-ethoxyphenyl group of 946244-78-6 confers distinct physicochemical properties—logP, logD, and PSA—that directly impact solubility, permeability, and assay compatibility compared to its 2-ethoxyphenyl or halogenated analogs . Generic interchange therefore carries a high risk of invalidating SAR hypotheses and producing non-reproducible screening data.

Quantitative Differentiation Evidence for 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (946244-78-6)


Physicochemical Differentiation: logP and logD Comparison with 2-Ethoxyphenyl and 2-Chlorobenzyl Analogs

While no public bioactivity data is available, the compound's physicochemical profile distinguishes it from its closest commercially available analogs. 946244-78-6 has a logP of 3.214 and logD of 3.16 , in contrast to the 2-ethoxyphenyl isomer (CAS 933251-71-9) and 2-chlorobenzyl analog (CAS 400077-77-2) for which such quantitative data is not publicly available. These differences in predicted lipophilicity and ionization state will directly influence membrane permeability, protein binding, and assay solubility, guiding analog selection.

Physicochemical profiling ADMET prediction Library design logP Polar surface area

Scaffold Superiority: PDK1 Inhibition Potential of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Class Versus Common Kinase Inhibitor Scaffolds

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is specifically claimed as an inhibitor of PDK1, a 'master kinase' in the PI3K/Akt pathway, with demonstrated activity in glioblastoma, breast, pancreatic, and other cancers . Unlike broad-spectrum kinase inhibitors (e.g., staurosporine analogs), this chemotype offers a distinct binding mode and substitution vectors (N1, C3) that allow for rational, modular tuning of potency and selectivity. 946244-78-6 represents an unexplored combination of the benzyl and 4-ethoxyphenyl groups within this privileged scaffold, providing a starting point for novel SAR that is not accessible with more common pyrazolopyrimidine or quinazoline kinase inhibitor cores.

PDK1 inhibition Cancer therapeutics Kinase inhibitor scaffold Structure-activity relationship

Target Differentiation: PDK1/AurA Dual Inhibition Potential of Scaffold Versus Single-Target Kinase Inhibitors

A subsequent patent application specifically claims 2-oxo-1,2-dihydropyridine-3-carboxamide compounds as dual inhibitors of PDK1 and Aurora kinase A (AurA), a combination with potential synthetic lethal applications in glioblastoma . This dual activity is not found in approved PDK1 tool compounds (e.g., BX-795) or AurA inhibitors (e.g., alisertib). By virtue of its uncharacterized substitution pattern, 946244-78-6 represents a new chemical entity within this dual-inhibitor class, offering the possibility of a unique selectivity window between the two kinases when compared to the specific, often halogenated, analogs described in the patent.

Dual kinase inhibition PDK1/AurA Glioblastoma Synthetic lethality

Procurement Advantage: Immediate Availability of 946244-78-6 for Screening Versus Custom Synthesis Timelines

946244-78-6 (ChemDiv G857-0487) is available in 120 mg quantity with a 1-week shipping time . In contrast, the closest structural analogs—such as 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933251-71-9) and the 2-chlorobenzyl analog (CAS 400077-77-2)—are frequently listed with longer lead times or require custom synthesis . This differential in procurement speed directly enables faster SAR iteration and hit confirmation in time-sensitive screening campaigns.

Screening compound procurement Lead discovery Chemical library Commercial availability

Evidence-Backed Application Scenarios for 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (946244-78-6)


Focused PDK1 Inhibitor Library Design

Due to the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold's validated PDK1 activity, 946244-78-6 serves as a critical diversity point for constructing a focused PDK1 inhibitor library. Its benzyl and 4-ethoxyphenyl substituents occupy distinct chemical space compared to the halo-benzyl analogs prevalent in patent literature , thereby maximizing scaffold coverage and increasing the probability of identifying novel allosteric or orthosteric binders.

Physicochemical Property Benchmarking in Kinase Probe Development

The compound's precisely defined logP (3.214) and logD (3.16) values make it a useful reference standard for calibrating computational ADMET models within kinase inhibitor programs. As a mid-lipophilicity compound, it can help define property windows for achieving optimal cellular permeability while avoiding excessive lipophilicity, a common pitfall in kinase drug discovery.

Rapid SAR Exploration of PDK1/AurA Dual Inhibitors

For programs targeting dual PDK1/AurA inhibition in glioblastoma, 946244-78-6 provides an immediate, commercially available entry point for SAR expansion . Its 4-ethoxyphenyl group is electronically distinct from the 2-ethoxyphenyl isomer and the 2-chlorobenzyl analog, allowing researchers to rapidly probe the electronic and steric requirements for dual potency, potentially uncovering a novel selectivity profile.

Underserved Target Probe Generation for Academic Screening Centers

PDK1 remains a relatively underexploited target compared to PI3K and Akt . Academic screening centers seeking to validate PDK1-dependent phenotypes in glioblastoma or breast cancer models can immediately acquire 946244-78-6 as a tool compound for initial proof-of-concept studies, bypassing lengthy custom synthesis timelines that delay grant-funded research.

Quote Request

Request a Quote for 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.